2-(5-Isopropyl-2-methylphenyl)ethanol
Description
2-(5-Isopropyl-2-methylphenyl)ethanol is a phenolic ethanol derivative featuring a benzene ring substituted with an isopropyl group at position 5, a methyl group at position 2, and a hydroxyethyl (-CH₂CH₂OH) moiety. This compound shares structural similarities with carvacrol (5-isopropyl-2-methylphenol), a well-studied monoterpene phenol known for its antimicrobial and pharmacological properties . The hydroxyethyl group may enhance hydrophilicity compared to carvacrol or its ester derivatives, influencing bioavailability and biological interactions.
Properties
CAS No. |
4389-64-4 |
|---|---|
Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
2-(2-methyl-5-propan-2-ylphenyl)ethanol |
InChI |
InChI=1S/C12H18O/c1-9(2)11-5-4-10(3)12(8-11)6-7-13/h4-5,8-9,13H,6-7H2,1-3H3 |
InChI Key |
ROEYRLSDTVQQEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Isopropyl-2-methylphenyl)ethanol typically involves the alkylation of thymol. One common method is the reaction of thymol with ethylene oxide in the presence of a base such as potassium hydroxide. The reaction is carried out under reflux conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(5-Isopropyl-2-methylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products Formed
Oxidation: The major products include 2-(5-Isopropyl-2-methylphenyl)acetaldehyde or 2-(5-Isopropyl-2-methylphenyl)acetone.
Reduction: The major product is 2-(5-Isopropyl-2-methylphenyl)ethane.
Substitution: The major products include 2-(5-Isopropyl-2-methylphenyl)ethyl chloride or 2-(5-Isopropyl-2-methylphenyl)ethylamine.
Scientific Research Applications
2-(5-Isopropyl-2-methylphenyl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential antimicrobial and antioxidant properties.
Medicine: Research is being conducted on its potential use as an anti-inflammatory and analgesic agent.
Industry: It is used in the formulation of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 2-(5-Isopropyl-2-methylphenyl)ethanol involves its interaction with cellular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the compound’s aromatic ring can interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-(5-isopropyl-2-methylphenyl)ethanol with key derivatives of the 5-isopropyl-2-methylphenyl group, focusing on structural features, physicochemical properties, and biological activities.
Structural and Functional Group Variations
- Carvacrol (5-Isopropyl-2-methylphenol): A phenol with a hydroxyl (-OH) group. Exhibits antimicrobial, anti-inflammatory, and antioxidant activities .
- Carvacryl Acetate (5-Isopropyl-2-methylphenyl acetate) : An ester derivative of carvacrol. Shows acetylcholinesterase (AChE) inhibition and anthelmintic activity .
- 5'-Isopropyl-2'-methylacetophenone: A ketone derivative with a carbonyl group. Used in synthetic chemistry but lacks reported bioactivity data .
- Isobutyl (5-isopropyl-2-methylphenyl) carbonate : A carbonate ester with uncharacterized biological activity .
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group | Solubility Inference |
|---|---|---|---|---|
| This compound | C₁₂H₁₈O | 178.27 | Hydroxyethyl | Moderate hydrophilicity |
| Carvacrol | C₁₀H₁₄O | 150.22 | Phenol | Low water solubility |
| Carvacryl Acetate | C₁₂H₁₆O₂ | 192.25 | Ester | Lipophilic |
| 5'-Isopropyl-2'-methylacetophenone | C₁₂H₁₆O | 176.25 | Ketone | Lipophilic |
| 5-Isopropyl-2-methylphenyl pentafluorobenzoate | C₁₇H₁₃F₅O₂ | 344.28 | Ester | Highly lipophilic |
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